![molecular formula C14H12N2 B089761 6-Méthyl-2-phénylimidazo[1,2-a]pyridine CAS No. 1019-89-2](/img/structure/B89761.png)

6-Méthyl-2-phénylimidazo[1,2-a]pyridine

Vue d'ensemble

Description

Synthesis Analysis

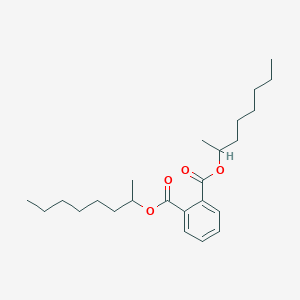

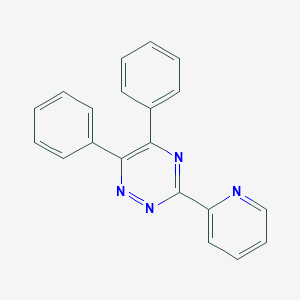

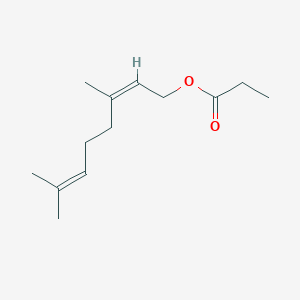

The synthesis of 6-Methyl-2-phenylimidazo[1,2-a]pyridine derivatives can be achieved through various methods. One efficient approach involves palladium- or copper-catalyzed aminations, providing access to novel 6-aminoimidazo[1,2-a]pyridine derivatives (Enguehard et al., 2003). Another method described is the Friedländer synthesis, which yields the food carcinogen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine from 3-amino-2-phenylpropenal and creatinine under specific conditions (Lindström, 1995).

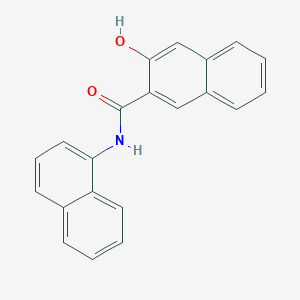

Molecular Structure Analysis

The crystal structure and charge distributions of 2-phenylimidazo[1,2-a]pyridine and related salts have been investigated, revealing that the insertion of a nitro group does not cause fundamental changes in geometry but induces changes in the electron density distribution (Tafeenko et al., 1996). This indicates a stable molecular structure that can facilitate various chemical reactions and interactions.

Chemical Reactions and Properties

Chemical reactions involving 6-Methyl-2-phenylimidazo[1,2-a]pyridine can lead to the formation of diverse compounds. For instance, its reaction with electrophilic metabolites forms covalent adducts at multiple sites of serum albumin, demonstrating its reactivity and potential for forming stable and semi-stable complexes (Peng et al., 2012).

Physical Properties Analysis

The physical properties of 6-Methyl-2-phenylimidazo[1,2-a]pyridine derivatives are influenced by their molecular structure and the presence of substituents. These properties are essential for understanding the compound's behavior in various environments and for its applications in material science and medicinal chemistry.

Chemical Properties Analysis

The chemical properties of 6-Methyl-2-phenylimidazo[1,2-a]pyridine, such as its reactivity towards different reagents, stability under various conditions, and ability to form complexes with metals, are crucial for its applications in coordination chemistry and catalysis. The compound's interaction with lipids and carbohydrates during food processing highlights its significance in food chemistry and potential health implications (Zamora & Hidalgo, 2015).

Applications De Recherche Scientifique

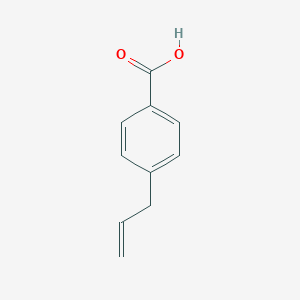

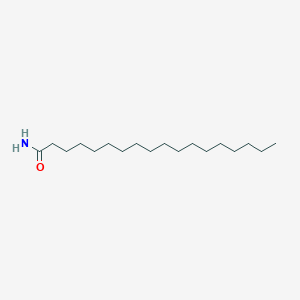

Recherche en chimie alimentaire

“6-Méthyl-2-phénylimidazo[1,2-a]pyridine” est utilisé dans la recherche en chimie alimentaire. Il est particulièrement utilisé dans les études qui examinent la formation d'amines hétérocycliques (AHC) dans les aliments musculaires chauffés tels que la viande, la volaille et le poisson . La formation de ces composés est influencée par les types d'acides aminés et leur concentration augmente considérablement avec le temps et la température .

Recherche pharmacologique

Les imidazopyridines, qui comprennent “this compound”, se sont avérées posséder une large gamme de propriétés pharmacologiques utiles . On sait qu'elles jouent un rôle crucial dans de nombreuses conditions pathologiques .

Modulation du récepteur GABA A

Les imidazopyridines sont connues pour être des modulateurs allostériques positifs du récepteur GABA A . Cela signifie qu'elles peuvent améliorer l'effet du GABA, le principal neurotransmetteur inhibiteur du système nerveux central des mammifères .

Inhibition de la pompe à protons

Certaines imidazopyridines ont été développées comme inhibiteurs de la pompe à protons . Ces médicaments sont utilisés pour traiter les affections causées par un excès d'acide gastrique, comme le reflux gastro-œsophagien (RGO) .

Inhibition de l'aromatase

Les imidazopyridines se sont également avérées agir comme des inhibiteurs de l'aromatase . L'aromatase est une enzyme qui joue un rôle clé dans la biosynthèse des œstrogènes, et ses inhibiteurs sont utilisés dans le traitement du cancer du sein

Safety and Hazards

Orientations Futures

Imidazopyridine, an important fused bicyclic 5,6 heterocycle, has been recognized for its wide range of applications in medicinal chemistry . Some examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, future research may focus on developing new drugs based on this compound .

Mécanisme D'action

Target of Action

The primary targets of 6-Methyl-2-phenylimidazo[1,2-a]pyridine (PhIP) are Estrogen receptor alpha and Nuclear receptor coactivator 2 . These receptors play a crucial role in cellular signaling and regulation of gene expression.

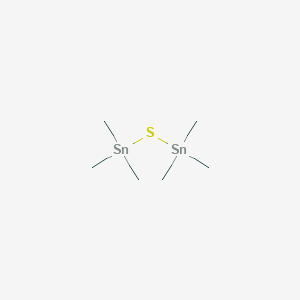

Mode of Action

PhIP interacts with its targets through a process of bioactivation. It undergoes N-hydroxylation mediated by cytochrome P450 (CYP) 1A2 in the liver to form 2-hydroxyamino-1-methyl-6-phenylimidazo[4,5-b]pyridine (HONH-PhIP) . This is followed by O-esterification via cytosolic acetyltransferases or sulfotransferases to form DNA adducts .

Biochemical Pathways

PhIP affects the JAK/STAT and MAPK pathway cascades . These pathways are involved in cellular processes such as inflammation, cell growth, and differentiation. PhIP modulates genes controlled by the STAT3 transcriptional factor and initiates leptin signaling via these pathways .

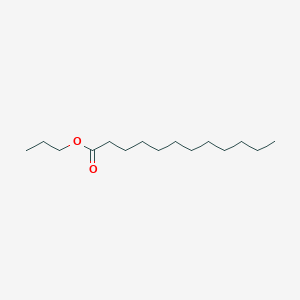

Pharmacokinetics

It is known that phip can be retained in human adipose tissues . The compound undergoes extensive metabolism in humans, primarily through the action of CYP1A2 . The rate of metabolism and the specific metabolic pathways involved can vary between individuals and species .

Result of Action

PhIP exerts its mutagenic and carcinogenic effects by forming DNA adducts . This can lead to DNA damage, gene mutation, and chromosomal anomalies . PhIP has been implicated in the etiology of human cancers, particularly colorectal cancer , and has been shown to induce tumors in the colon of male rats .

Action Environment

The action of PhIP is influenced by environmental factors such as diet. PhIP is a heterocyclic amine carcinogen prevalent in the human diet, primarily through the consumption of well-done meat . The extent of PhIP formation in cooked meat can vary depending on cooking methods and temperatures . Therefore, dietary habits can significantly influence the exposure to and effects of PhIP.

Propriétés

IUPAC Name |

6-methyl-2-phenylimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2/c1-11-7-8-14-15-13(10-16(14)9-11)12-5-3-2-4-6-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYOZQHDHGJDZIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=C(N=C2C=C1)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10351292 | |

| Record name | 6-methyl-2-phenylimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1019-89-2 | |

| Record name | 6-methyl-2-phenylimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Does the research provide detailed information about how 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid interacts with its biological targets?

A2: While the research highlights the potent anti-inflammatory activity of 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid, it doesn't elaborate on the specific molecular mechanisms or the exact biological targets responsible for its effects []. Further research is needed to elucidate the precise pathways and interactions involved in its anti-inflammatory action.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tribenzo[de,kl,rst]pentaphene](/img/structure/B89683.png)